molecular formula C37H66O8 B163673 Bullatalicin CAS No. 125882-64-6

Bullatalicin

Cat. No.: B163673
CAS No.: 125882-64-6
M. Wt: 638.9 g/mol
InChI Key: HKMBLJVHVBJAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purpureacin-1 is a polyketide.
Bullatanocin, also known as annonin iv or cherimolin 2, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Bullatanocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bullatanocin has been primarily detected in urine. Within the cell, bullatanocin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bullatanocin can be found in alcoholic beverages and fruits. This makes bullatanocin a potential biomarker for the consumption of these food products.

Properties

CAS No.

125882-64-6

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3

InChI Key

HKMBLJVHVBJAIH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

melting_point

107-109°C

physical_description

Solid

Synonyms

bullatalicin

Origin of Product

United States

Synthesis routes and methods

Procedure details

The present invention relates to a novel compound designated as isosquamocin (1) and exhibiting insecticidal property. The invention also provides insecticidal composition containing isosquamocin (1), and related compounds squamocin-G (2), asimicin/squamocin-H (3); 4-deoxyasimicin/squamocin-M (4); desacetyluvaracin/squamocin L (5); motrilin/annonin-II/squamocin-C (6); neoannonin/squamocin-J (7); squamocin-K (8), squamocin-B (9), squamostatin-A (10); bullatalicin/squamostatin-B (11); bullatanocin/squamostatin-C/Annonin-V/Cherimolin-II (12) and unidentified compounds with retention times 5.88 min, 14.18 min and 45.25 min in HPLC, all obtained from the plant Annona squamosa. The present invention also provides methods for isolation of isosquamocin (1) and related compounds squamocin-G (2), asimicin/squamocin-H (3); 4-deoxyasimicin/squamocin-M (4); desacetyluvaracin/squamocin L (5); motrilin/annonin-II/squamocin-C (6); neoannonin/squamocin-J (7); squamocin-K (8), squamocin-B (9), squamostatin-A (10); bullatalicin/squamostatin-B (11); bullatanocin/squamostatin-C/Annonin-V/Cherimolin-II (12) and unidentified compounds with retention times 5.88 min, 14.18 min and 45.25 min in HPLC from the extract of the seeds of Annona squamosa. The present invention is also related to the preparation of emulsifiable concentrate formulations of the extract of seeds of Annona squamosa standardized and enriched with respect to isosquamocin for insecticidal applications. The composition of the extract of the seeds of Annona squamosa standardized with respect to isosquamocin and its formulation of the present invention are represented by the FIGS. (13) and (14) showing their analyses by HPLC. Compounds (1) to (12) described in the present invention were characterized by their physical data, optical rotation, CD spectra, 1HNMR spectra, 13CNMR spectra and mass spectra.
[Compound]
Name
neoannonin squamocin-J
Quantity
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reactant
Reaction Step One
[Compound]
Name
squamocin-K
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reactant
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squamocin-B
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Reaction Step Three
Name
squamostatin-A
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Reaction Step Four
Name
bullatalicin squamostatin-B
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Reaction Step Five
[Compound]
Name
( 1 )
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( 1 )
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[Compound]
Name
asimicin squamocin-H
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0 (± 1) mol
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[Compound]
Name
squamocin-M
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[Compound]
Name
motrilin annonin
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0 (± 1) mol
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reactant
Reaction Step Twelve
Name
squamocin-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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